![molecular formula C12H16O3 B14694079 1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone CAS No. 33538-82-8](/img/structure/B14694079.png)
1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone is an organic compound with the molecular formula C12H16O3 It is a derivative of acetophenone, featuring a hydroxypropyl group and a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyacetophenone and 3-chloropropanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Procedure: The 4-methoxyacetophenone is reacted with 3-chloropropanol in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-[3-(3-Carboxypropyl)-4-methoxyphenyl]ethanone.
Reduction: Formation of 1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxyphenyl)ethanone: A similar compound with a hydroxy group instead of a hydroxypropyl group.
3-Acetylphenol: Another related compound with a hydroxyl group in the meta position.
3-Hydroxyphenylethanone: A compound with a similar structure but different functional groups.
Uniqueness
1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone is unique due to the presence of both a hydroxypropyl and a methoxy group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
33538-82-8 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-[3-(3-hydroxypropyl)-4-methoxyphenyl]ethanone |
InChI |
InChI=1S/C12H16O3/c1-9(14)10-5-6-12(15-2)11(8-10)4-3-7-13/h5-6,8,13H,3-4,7H2,1-2H3 |
InChI Key |
ZSXVLYYDTZYZCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


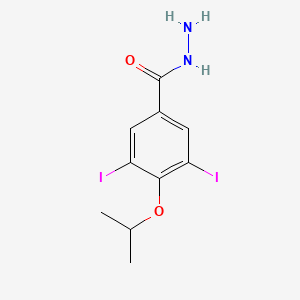

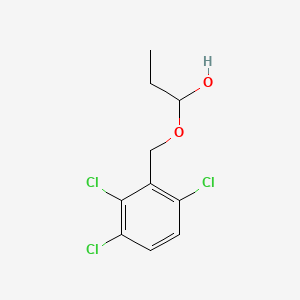
![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
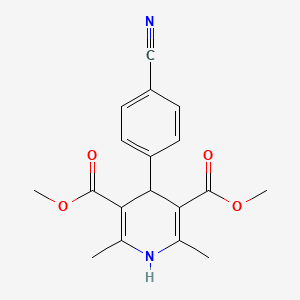
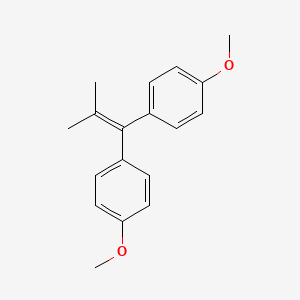
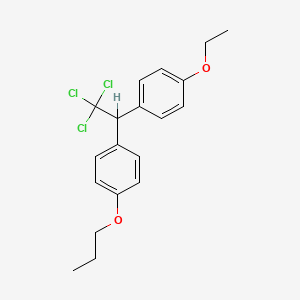
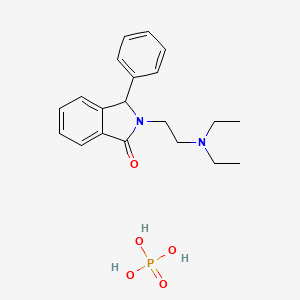

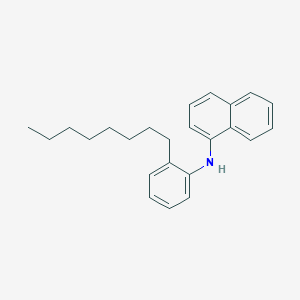
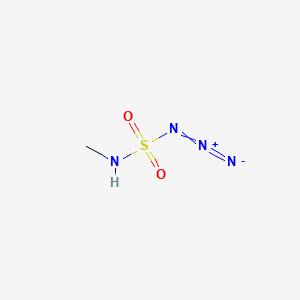
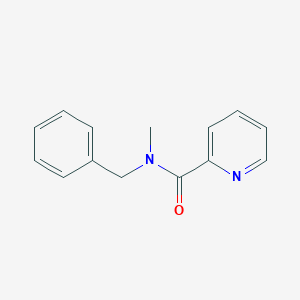
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)

